Bis(triethylammonium) glutarate
Description
Bis(triethylammonium) glutarate is a quaternary ammonium salt derived from glutaric acid, where two triethylammonium cations are associated with the dicarboxylate anion of glutaric acid. This compound is characterized by its ionic nature, which enhances solubility in polar solvents.
Properties
CAS No. |
94158-58-4 |
|---|---|
Molecular Formula |
C17H38N2O4 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
pentanedioate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C5H8O4/c2*1-4-7(5-2)6-3;6-4(7)2-1-3-5(8)9/h2*4-6H2,1-3H3;1-3H2,(H,6,7)(H,8,9) |
InChI Key |
GOBWKURIHUUSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(CC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(triethylammonium) glutarate can be synthesized through the reaction of glutaric acid with triethylamine. The reaction typically involves dissolving glutaric acid in a suitable solvent, such as acetonitrile, and then adding triethylamine to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(triethylammonium) glutarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield glutaric acid derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
Bis(triethylammonium) glutarate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: This compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(triethylammonium) glutarate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Glutarate Derivatives
Structural and Functional Analogues
The glutarate backbone is versatile, enabling modifications that alter solubility, reactivity, and biological activity. Key analogues include:
Solubility and Reactivity
- Polarity: BS2G’s sulfonate groups confer water solubility, whereas DSG’s non-polar spacer enhances membrane permeability . This compound is expected to exhibit high solubility in aqueous media due to its ionic nature.
- Cross-linking Efficiency : DSG and BS2G share identical spacer lengths but differ in lysine-targeting efficiency. BS2G forms fewer cross-links due to steric hindrance from sulfonate groups, whereas DSG achieves higher cross-linking density .
Research Findings and Data
Cross-Linker Performance
A study comparing BS2G and DSG on bovine serum albumin revealed:
- BS2G : Generated 12 distinct cross-links.
- DSG : Produced 18 cross-links, emphasizing the role of hydrophobicity in reaction efficiency .
Metabolic Production
Glutarate biosynthesis in engineered E. coli achieved a yield of 0.20 mol/mol glucose, far below the theoretical maximum, highlighting challenges in pathway optimization .
Critical Analysis
This compound’s ionic structure positions it uniquely among glutarate derivatives. Unlike esterified forms (e.g., DEG, dimethyl glutarate), its ammonium groups may facilitate interactions in ionic environments, such as buffer systems or biological fluids. However, its lack of ester or NHS groups limits its utility in cross-linking compared to DSG or BS2G.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
